molecular formula C10H18ClNO2 B3235428 (S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1354010-30-2

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3235428
CAS RN: 1354010-30-2
M. Wt: 219.71 g/mol
InChI Key: JPSPBVBCTKBAEJ-QMMMGPOBSA-N
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Description

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester, also known as (S)-CPCTBE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-CPCTBE is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in disease pathways. It has been shown to have potent anticancer and antimicrobial activity, suggesting that it may target specific pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(S)-CPCTBE has been shown to have significant biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits the growth and proliferation of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-CPCTBE is its relatively simple synthesis method, making it easy to produce in large quantities. It also has a unique chemical structure and properties, making it a promising target for drug discovery and development. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges in certain lab experiments.

Future Directions

There are several future directions for the research and development of (S)-CPCTBE. These include further studies on its mechanism of action, optimization of its chemical structure for improved efficacy and safety, and exploration of its potential applications in other fields, such as material science and chemical synthesis. Additionally, the development of new synthetic methods and techniques for the production of (S)-CPCTBE may further enhance its potential applications and impact in scientific research.

Scientific Research Applications

(S)-CPCTBE has found numerous applications in scientific research, particularly in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its unique chemical structure and properties make it a promising target for drug discovery and development.

properties

IUPAC Name

tert-butyl (3S)-3-chloropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSPBVBCTKBAEJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155411
Record name 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1354010-30-2
Record name 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354010-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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